An In-depth Technical Guide to 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine
An In-depth Technical Guide to 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine
CAS Number: 1134328-03-2
This technical guide provides a comprehensive overview of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and applications, with a focus on the scientific rationale behind the methodologies.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases. This structural mimicry allows compounds bearing this core to interact with a wide range of biological targets, particularly protein kinases. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive starting point for the design of potent and selective inhibitors.
The subject of this guide, 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine, is a strategically functionalized derivative. The benzyloxy group at the 5-position can act as a hydrogen bond acceptor and its presence can influence the solubility and metabolic stability of derivative compounds. The iodo group at the 3-position is of particular importance as it serves as a versatile synthetic handle for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine is presented in the table below.
| Property | Value | Source |
| CAS Number | 1134328-03-2 | [1], [2] |
| Molecular Formula | C₁₃H₁₀IN₃O | [1] |
| Molecular Weight | 351.14 g/mol | [3] |
Synthesis and Purification
The synthesis of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine can be logically approached in a two-step sequence starting from the corresponding non-iodinated precursor. This strategy allows for the late-stage introduction of the reactive iodine moiety.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine (Precursor)
The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through various methods, often involving the construction of the pyrazole ring onto a pre-existing pyridine or vice-versa. A common and effective strategy is the reaction of a substituted 2-chloro-3-nitropyridine with a suitable reagent to form the pyrazole ring, as demonstrated in the synthesis of related pyrazolo[4,3-b]pyridines.[4][5]
Conceptual Protocol:
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Starting Material: A suitable starting material would be a pyridine derivative with a benzyloxy group at the 5-position and reactive groups at the 2 and 3-positions that facilitate pyrazole ring formation.
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Cyclization: The cyclization is typically achieved by reacting the pyridine precursor with hydrazine or a substituted hydrazine. The reaction conditions can vary but often involve heating in a suitable solvent.
Step 2: Iodination of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine
The introduction of the iodine atom at the 3-position of the pyrazolo[4,3-b]pyridine ring can be accomplished through electrophilic iodination. A well-established method for the iodination of a similar scaffold, 1H-pyrazolo[3,4-b]pyridine, provides a reliable protocol that can be adapted.[6]
Detailed Experimental Protocol (Adapted):
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Dissolution: Dissolve 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Addition of Iodine: To the solution, add Iodine (I₂) (2.5 eq).
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Base Addition: Carefully add Potassium Hydroxide (KOH) (4.0 eq).
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Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into a brine solution and extract with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic extracts with brine and a saturated aqueous solution of sodium thiosulfate (to quench excess iodine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Crystallization: The crude product can be purified by recrystallization from a solvent system like dichloromethane/hexane to yield 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine as a solid.
Causality of Experimental Choices:
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Solvent (DMF): DMF is an excellent polar aprotic solvent that can dissolve both the starting material and the reagents, facilitating a homogenous reaction mixture.
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Reagents (I₂ and KOH): Molecular iodine is the source of the electrophilic iodine. The base, KOH, is crucial for the deprotonation of the pyrazole NH, which activates the ring system towards electrophilic substitution at the C3 position.
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Work-up Procedure: The aqueous work-up with brine is used to remove DMF and other water-soluble impurities. The sodium thiosulfate wash is essential to remove any unreacted iodine, which would otherwise color the final product.
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Purification: Recrystallization is a standard and effective method for purifying solid organic compounds to a high degree of purity.
Characterization
Due to the lack of publicly available spectral data for 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine, this section provides the expected characterization data based on the analysis of closely related structures.
Expected ¹H NMR Spectral Data:
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Aromatic Protons (Pyridine and Phenyl rings): Signals in the range of δ 7.0-8.5 ppm. The protons on the pyridine ring will likely appear as doublets or multiplets, while the protons on the benzyl group will show characteristic multiplets.
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Methylene Protons (-CH₂-): A singlet peak around δ 5.0-5.5 ppm corresponding to the two protons of the benzylic methylene group.
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NH Proton (Pyrazole): A broad singlet at a downfield chemical shift (typically > δ 10 ppm), which is characteristic of a pyrazole NH proton.
Expected ¹³C NMR Spectral Data:
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Signals corresponding to the carbon atoms of the pyrazolo[4,3-b]pyridine core and the benzyloxy substituent. The carbon bearing the iodine atom (C3) will have a characteristic chemical shift.
Mass Spectrometry:
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The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (351.14 g/mol ).
Applications in Drug Development
The 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine scaffold is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The iodo group at the C3 position is a key functional group that allows for the facile introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic utility in generating diverse kinase inhibitors.
The pyrazolopyridine core has been identified in numerous kinase inhibitors targeting various kinases involved in cancer and inflammatory diseases. For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been developed as potent inhibitors of Raf kinase and tubulin polymerization.[7] The ability to readily diversify the 3-position of the 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine core makes it an ideal starting material for the discovery of new and potent kinase inhibitors.
Safety and Handling
For research and development purposes only. Not for medicinal, household, or other uses.[1]
General Safety Precautions:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a cool, dry place away from incompatible materials.
Conclusion
5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine is a strategically important building block for the synthesis of novel bioactive compounds. Its well-defined structure, coupled with the synthetic versatility offered by the iodo group, makes it a valuable tool for medicinal chemists. The insights provided in this guide regarding its synthesis, characterization, and potential applications are intended to facilitate its use in the design and development of next-generation therapeutics.
References
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E. [Link]
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Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry. [Link]
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- 3. 5-(benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine | 1134328-03-2 [chemicalbook.com]
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